molecular formula C18H23N3O6 B2583406 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-31-7

6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2583406
CAS No.: 874594-31-7
M. Wt: 377.397
InChI Key: GLBXWCNREWDAJD-UHFFFAOYSA-N
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Description

6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound notable for its unique structural framework, characterized by multiple methoxy functional groups and a heterocyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize this compound, a multi-step reaction is typically employed, starting from commercially available precursors. Initial steps may involve the preparation of the 4-(3,4,5-trimethoxyphenyl) moiety via alkylation or aromatic substitution reactions. Subsequent steps include the construction of the pyrrolo[3,4-d]pyrimidine core, usually through cyclization reactions under controlled temperature and pH conditions.

Industrial Production Methods: : Industrial production methods are yet to be fully established due to the compound's complexity and limited commercial demand. optimizing reaction conditions to scale-up, such as using continuous flow chemistry techniques, might be explored.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution. For example, oxidation reactions may introduce further functional groups, while reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizers like potassium permanganate (KMnO4) under acidic or neutral conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

  • Substitution: : Nucleophilic substitution can be achieved using halides under polar aprotic conditions.

Major Products: : Reactions often lead to functionalized derivatives, with modifications at the methoxy groups or the pyrrolo[3,4-d]pyrimidine core, providing a range of derivatives for further research.

Scientific Research Applications

Chemistry: : In organic synthesis, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is used as an intermediate for the synthesis of more complex molecules. It serves as a scaffold for developing new pharmaceuticals and agrochemicals.

Biology: : Studies in molecular biology have explored this compound's potential as an enzyme inhibitor, which can be valuable in elucidating enzymatic pathways and developing therapeutic agents.

Medicine: : The compound has shown promise in preclinical studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases, due to its ability to interact with specific cellular targets.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its multi-methoxy structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzymatic activity. The specific pathways involved depend on the context of its use, but common mechanisms include modulation of signal transduction pathways and interference with cellular metabolism.

Comparison with Similar Compounds

Uniqueness: : Compared to other compounds with similar backbones, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups, which provide versatile reactivity and the potential for diverse biological interactions.

Similar Compounds

  • 6-(2-ethoxyethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

  • 6-(2-methoxyethyl)-4-(2,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

These similar compounds share the core structure but differ in the substitution patterns of the methoxy and ethoxy groups, affecting their reactivity and biological activity.

This compound certainly holds a wealth of potential in multiple fields

Properties

IUPAC Name

6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-24-6-5-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(25-2)16(27-4)13(8-10)26-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXWCNREWDAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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